6-Chloro-2-methylquinolin-8-ol chemical structure and properties
6-Chloro-2-methylquinolin-8-ol chemical structure and properties
CAS Registry Number: 90799-55-6 Chemical Family: 8-Hydroxyquinoline (8-HQ) Derivatives / Quinaldines
Executive Summary & Chemical Identity
6-Chloro-2-methylquinolin-8-ol is a specialized heterocyclic ligand derived from the 8-hydroxyquinoline (oxine) scaffold.[1] It integrates two critical structural modifications: a methyl group at the C2 position (quinaldine motif) and a chlorine atom at the C6 position .
This dual-substitution creates a unique chemical profile:
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Steric Control: The 2-methyl group introduces steric hindrance near the chelating nitrogen, selectively destabilizing tris-complexes with small metal ions (e.g., Al³⁺) while permitting bis-complexes with divalent ions (Zn²⁺, Cu²⁺).
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Electronic Tuning: The 6-chloro substituent acts as an electron-withdrawing group (EWG), modulating the pKa of the phenolic hydroxyl and increasing overall lipophilicity (LogP), which enhances membrane permeability in biological systems.
Structural Data Table
| Property | Value |
| IUPAC Name | 6-Chloro-2-methylquinolin-8-ol |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| CAS Number | 90799-55-6 |
| Core Scaffold | 8-Hydroxyquinaldine |
| Key Substituents | 2-Methyl (Steric), 6-Chloro (Electronic) |
Chemical Structure & Electronic Properties[1]
The molecule consists of a fused benzene and pyridine ring system. The numbering convention places the nitrogen at position 1.
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Position 2 (Methyl): Provides steric bulk. In metal coordination, this group clashes with ligands in octahedral geometries (specifically tris-chelate formation), making this ligand selective for tetrahedral or square planar geometries often seen with Cu(II) and Zn(II).
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Position 8 (Hydroxyl): The proton donor site. The proximity to the nitrogen (position 1) creates the characteristic N,O-bidentate chelating pocket.
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Position 6 (Chlorine): Located para to the bridgehead carbon (C5) and meta to the hydroxyl. Through inductive effects (-I), it increases the acidity of the phenol proton compared to the non-chlorinated parent (2-methyl-8-quinolinol).[1]
Electronic Distribution & pKa Shift
The chlorine atom stabilizes the phenolate anion formed upon deprotonation. Consequently, the pKa of the hydroxyl group is expected to be lower (more acidic) than the parent 8-hydroxyquinaldine (pKa ~9.8), likely shifting to the 8.5–9.0 range . This shift is critical for physiological applications, as a higher fraction of the molecule exists in the deprotonated (active chelating) state at neutral pH.
Synthesis & Manufacturing Protocol
The most robust route to 6-chloro-2-methylquinolin-8-ol is the Doebner-Miller Synthesis , a variation of the Skraup reaction tailored for quinaldines.[1] This acid-catalyzed condensation involves an aniline derivative and an
Retrosynthetic Analysis[1]
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Precursors: 2-Amino-4-chlorophenol + Crotonaldehyde (or Paraldehyde/Acetaldehyde equivalents).[1]
Experimental Protocol (Laboratory Scale)
Note: This reaction is exothermic and requires a fume hood.
Reagents:
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2-Amino-4-chlorophenol (CAS 95-85-2)[1]
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Crotonaldehyde (predominantly trans)
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Hydrochloric Acid (6M) or Sulfuric Acid
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Zinc Chloride (Lewis acid catalyst/oxidant aid)
Step-by-Step Methodology:
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Acidification: Dissolve 0.1 mol of 2-amino-4-chlorophenol in 6M HCl (50 mL). The amine is protonated to increase solubility and activate the ring.
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Addition: Heat the solution to mild reflux (80°C). Add crotonaldehyde (0.12 mol) dropwise over 45 minutes. Critical: Slow addition prevents polymerization of the aldehyde.
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Cyclization: The crotonaldehyde undergoes a Michael addition with the aniline nitrogen, followed by ring closure onto the benzene ring at the position ortho to the amine (and para to the chlorine).
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Oxidation/Aromatization: The intermediate dihydroquinoline must be oxidized. In the Doebner-Miller variation, the Schiff base mechanism often drives this, or a mild oxidant (like nitrobenzene or iodine) can be added to improve yield.
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Work-up: Neutralize the mixture with NaOH or Ammonia to pH 8. The product precipitates as a solid.
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Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: DCM/MeOH).
Reaction Pathway Diagram
The following diagram illustrates the mechanistic flow from precursors to the final cyclized product.
Caption: Doebner-Miller synthesis pathway for 6-chloro-2-methylquinolin-8-ol.
Metal Chelation & Biological Interface[3][12]
The defining feature of this molecule is its selective metallochemistry.
The "Steric Effect" of the 2-Methyl Group
Unlike unsubstituted 8-hydroxyquinoline (8-HQ), which forms stable tris-complexes (ML₃) with trivalent ions like Al(III) and Fe(III), the 2-methyl group creates steric clash.[1]
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Result: It effectively blocks the formation of saturated 3:1 complexes.
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Significance: This prevents the precipitation of insoluble Al(III) complexes, a property that makes 2-methyl derivatives valuable in analytical chemistry to mask interferences or in biological systems to avoid "sink" effects where the ligand becomes irreversibly bound to abundant trivalent metals.
Biological Activity (Antimicrobial & Neuroprotective)
The 6-chloro substitution enhances the lipophilicity (LogP ~3.0 predicted), facilitating blood-brain barrier (BBB) penetration.
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Mechanism: The ligand acts as a metal ionophore.[5] It binds biometals (Cu²⁺, Zn²⁺) extracellularly and transports them into the cell or redistributes them within cellular compartments.
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Target: In neurodegenerative models (similar to Clioquinol), these ligands dissolve amyloid-beta plaques by sequestering the Cu/Zn ions required for plaque aggregation.
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Toxicity: The 2-methyl group often reduces toxicity compared to 8-HQ by altering the metabolic stability and preventing the depletion of essential trivalent metals.
Analytical Profiling
For researchers characterizing synthesized material, the following analytical signatures are expected.
HPLC Method (Reversed Phase)[13]
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Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 5 µm, 150 x 4.6 mm.
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Mobile Phase: Isocratic 60:40 [Acetonitrile : 0.1% Formic Acid in Water].
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (aromatic ring) and 320 nm (conjugated system).
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Retention Time: Expect elution after 2-methyl-8-quinolinol due to the hydrophobic chlorine substituent.[1]
Mass Spectrometry (ESI-MS)[1]
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Ionization: Positive Mode (ESI+).
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Molecular Ion: [M+H]⁺ = 194.0 (for ³⁵Cl isotope) and 196.0 (for ³⁷Cl isotope).
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Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, confirming the presence of a single chlorine atom.
References
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Synthesis of Quinolines: The Doebner-Miller reaction mechanism and vari
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Chemical Identity: 2-Methylquinolin-8-ol (Parent Scaffold)
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Source:[1]
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Specific Compound Data: CAS and supplier d
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Source:[1]
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Biological Context: Review of 8-Hydroxyquinoline derivatives in medicinal chemistry (Anticancer/Neuroprotection).
Sources
- 1. 2-Methylquinolin-8-ol | CAS#:826-81-3 | Chemsrc [chemsrc.com]
- 2. iipseries.org [iipseries.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-chloro-2-methylquinolin-8-ol | 90799-55-6 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
